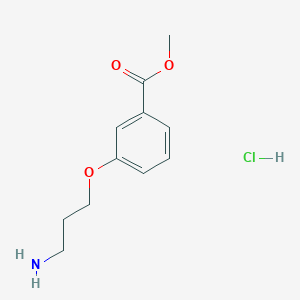
Methyl 3-(3-aminopropoxy)benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-aminopropoxy)benzoate hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzene ring substituted with a methoxy group, an amino propoxy group, and a hydrochloride moiety, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminopropoxybenzoic acid as the starting material.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group, which can further undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The hydroxyl group can undergo substitution reactions with various alkyl halides to form ethers.
Common Reagents and Conditions:
Oxidation: Nitric acid, acetic acid.
Reduction: Iron, hydrochloric acid; palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Nitrobenzoate derivatives.
Reduction: Aminobenzoate derivatives.
Substitution: Alkoxybenzoate derivatives.
科学研究应用
Chemistry: Methyl 3-(3-aminopropoxy)benzoate hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its reactivity makes it a valuable building block in medicinal chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used as a probe in biochemical assays to study enzyme interactions.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
作用机制
The mechanism by which Methyl 3-(3-aminopropoxy)benzoate hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. The specific molecular targets and pathways involved would vary based on the biological context and the specific application.
相似化合物的比较
Methyl 2-(3-aminopropoxy)benzoate hydrochloride: Similar structure but different position of the amino group.
Methyl 3-(2-aminopropoxy)benzoate hydrochloride: Different alkyl chain length on the amino group.
Uniqueness: Methyl 3-(3-aminopropoxy)benzoate hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. This makes it a valuable compound for specific applications where precise structural features are required.
属性
IUPAC Name |
methyl 3-(3-aminopropoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-11(13)9-4-2-5-10(8-9)15-7-3-6-12;/h2,4-5,8H,3,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNOCFKLWOVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2985374.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2985379.png)
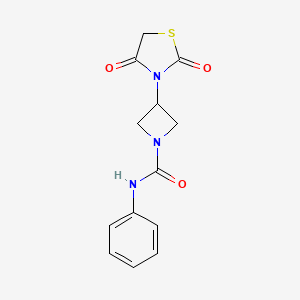
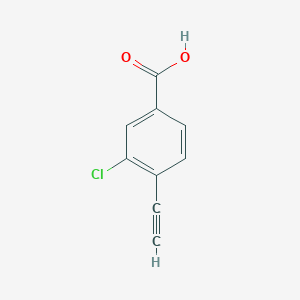
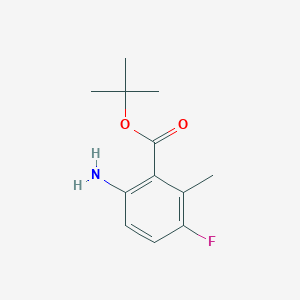
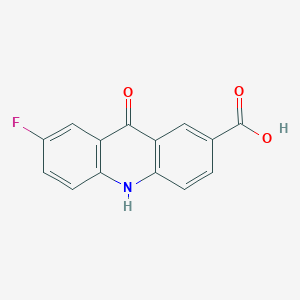
![Thieno[3,2-b]furan](/img/structure/B2985385.png)
![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2985388.png)
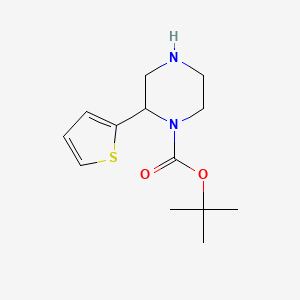
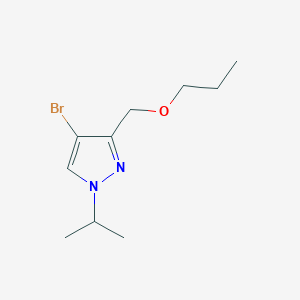
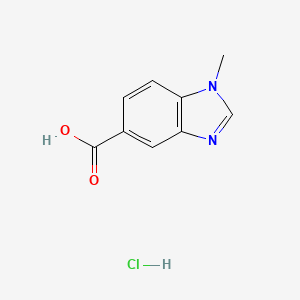
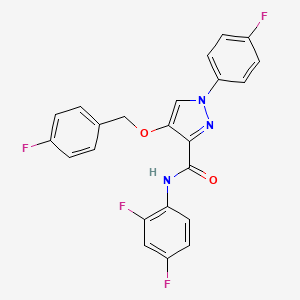
![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2985395.png)
